molecular formula C19H14Cl2F3N5OS B4372296 N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4372296
M. Wt: 488.3 g/mol
InChI Key: YXXBDXOAEVVDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes a dichlorobenzyl group, a trifluoromethyl group, and a thieno[2,3-c]pyrazole moiety.

Preparation Methods

The synthesis of N5-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves several steps. One common method includes the reaction of 3,4-dichlorobenzyl bromide with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid chloride under anhydrous conditions to yield the final product .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N5-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators. Additionally, the compound may interfere with the replication of cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives such as:

    Celecoxib: A well-known anti-inflammatory drug that also contains a pyrazole moiety. Unlike N5-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE, celecoxib specifically targets cyclooxygenase-2 (COX-2) enzymes.

    Pyrazofurin: An antiviral and antitumor agent that contains a pyrazole ring. Pyrazofurin inhibits orotidine-5’-phosphate decarboxylase, an enzyme involved in pyrimidine biosynthesis.

    Encorafenib: A cancer treatment drug that targets BRAF kinase.

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2F3N5OS/c1-9-5-15(26-29(9)8-10-3-4-12(20)13(21)6-10)25-17(30)14-7-11-16(19(22,23)24)27-28(2)18(11)31-14/h3-7H,8H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXBDXOAEVVDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
N~5~-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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